Cas no 2172009-62-8 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid)

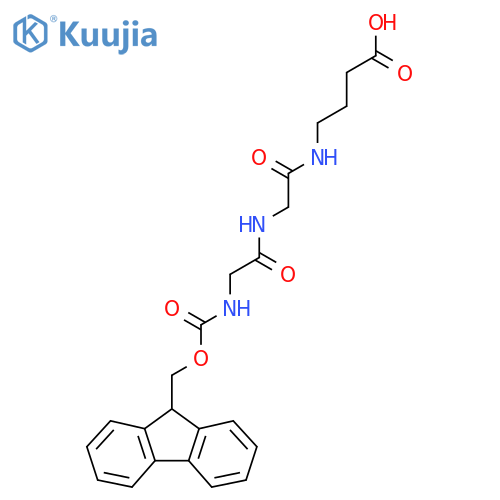

2172009-62-8 structure

商品名:4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid

- 2172009-62-8

- 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid

- EN300-1503193

-

- インチ: 1S/C23H25N3O6/c27-20(24-11-5-10-22(29)30)12-25-21(28)13-26-23(31)32-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,28)(H,26,31)(H,29,30)

- InChIKey: PBQUMPFUDGJJHO-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(NCC(NCCCC(=O)O)=O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 439.17433553g/mol

- どういたいしつりょう: 439.17433553g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 11

- 複雑さ: 663

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 134Ų

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1503193-1.0g |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |

2172009-62-8 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1503193-10000mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |

2172009-62-8 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1503193-2500mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |

2172009-62-8 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1503193-50mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |

2172009-62-8 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1503193-100mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |

2172009-62-8 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1503193-250mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |

2172009-62-8 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1503193-5000mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |

2172009-62-8 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1503193-1000mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |

2172009-62-8 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1503193-500mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}butanoic acid |

2172009-62-8 | 500mg |

$3233.0 | 2023-09-27 |

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

2172009-62-8 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid) 関連製品

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 81216-14-0(7-bromohept-1-yne)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量